molecular formula C9H8BrCl B11876267 (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene CAS No. 58187-85-2

(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene

Katalognummer: B11876267
CAS-Nummer: 58187-85-2
Molekulargewicht: 231.51 g/mol
InChI-Schlüssel: JJJYDUKZFZGPHS-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromopropenyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene typically involves the bromination of propenylbenzene derivatives followed by chlorination. One common method includes the following steps:

    Bromination: Propenylbenzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine atom at the desired position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

    Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleophilic substitution products, while oxidation and reduction reactions can produce epoxides or dehalogenated compounds, respectively.

Wissenschaftliche Forschungsanwendungen

(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene exerts its effects involves interactions with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-1-(3-Bromoprop-1-en-1-yl)benzene: Lacks the chlorine atom, leading to different reactivity and applications.

    1-(3-Bromoprop-1-en-1-yl)-2-fluorobenzene: Substitution of chlorine with fluorine alters the compound’s electronic properties and reactivity.

    1-(3-Bromoprop-1-en-1-yl)-4-chlorobenzene: The position of the chlorine atom affects the compound’s chemical behavior.

Eigenschaften

CAS-Nummer

58187-85-2

Molekularformel

C9H8BrCl

Molekulargewicht

231.51 g/mol

IUPAC-Name

1-[(E)-3-bromoprop-1-enyl]-2-chlorobenzene

InChI

InChI=1S/C9H8BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7H2/b5-3+

InChI-Schlüssel

JJJYDUKZFZGPHS-HWKANZROSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=C/CBr)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C=CCBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.